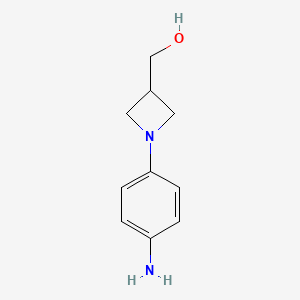![molecular formula C18H16ClN3O2 B1382680 Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate CAS No. 1341039-99-3](/img/structure/B1382680.png)
Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate
Overview
Description
Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate, also known as 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylic acid benzyl ester, is a synthetic compound belonging to the class of heterocyclic compounds. It is an important intermediate for the synthesis of various pharmaceuticals, and has been extensively studied for its medicinal properties.
Scientific Research Applications
Synthesis and Molecular Structures
Synthetic Approaches : Various synthetic methods have been developed for azepine derivatives, including the Friedel-Crafts cyclialkylation approach, base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization, and reactions under microwave heating in solvent-free systems. These methods are essential for creating azepine derivatives with potential pharmaceutical applications (Acosta et al., 2015); (El-Aal & Khalaf, 2016).
Molecular and Supramolecular Structures : Studies have revealed the molecular conformations and supramolecular assemblies of these compounds, with emphasis on the azepine ring adopting boat-type conformations and various types of intermolecular hydrogen bonds and π-π stacking interactions (Acosta Quintero et al., 2016).
Stereoselectivity in Cyclisations : The stereoselectivity of ring closure in the formation of azepine derivatives, rationalized by the development of A(1,3) strain, is significant for the synthesis of derivatives with specific stereochemical configurations (Bahajaj et al., 2001).
Potential Pharmacological Applications
Anti-platelet Aggregation Activity : Some azepine derivatives exhibit anti-platelet aggregation activity, indicating potential therapeutic applications in conditions related to blood clotting (Nagamatsu et al., 1991).
Fluorescent Compounds Synthesis : The transformation of certain precursors into fluorescent benzo-fused azepine derivatives suggests applications in areas like imaging and diagnostics (Galenko et al., 2016).
properties
IUPAC Name |
benzyl 3-chloro-4-cyano-5,6,7,9-tetrahydropyrido[3,4-c]azepine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-17-16(9-20)15-7-4-8-22(11-14(15)10-21-17)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,10H,4,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVDSPUYSDDKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC=C2CN(C1)C(=O)OCC3=CC=CC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114286 | |
| Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-chloro-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341039-99-3 | |
| Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-chloro-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341039-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8H-Pyrido[3,4-c]azepine-8-carboxylic acid, 3-chloro-4-cyano-5,6,7,9-tetrahydro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201114286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B1382603.png)
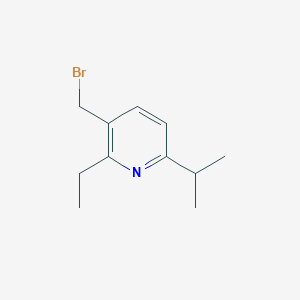
![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)

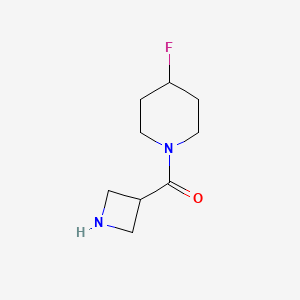
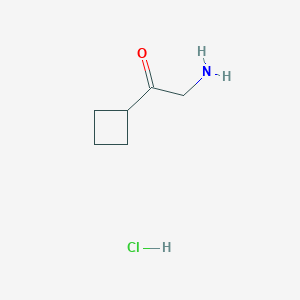

![Bicyclo[2.2.2]octane-2-sulfonyl fluoride](/img/structure/B1382615.png)
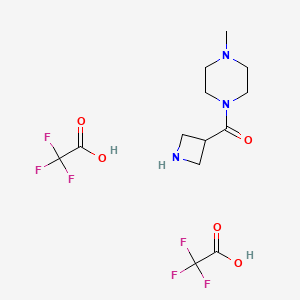
![Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-](/img/structure/B1382619.png)
